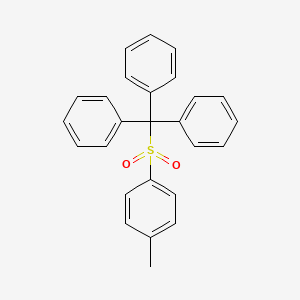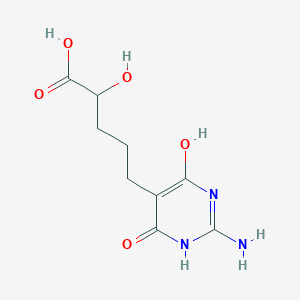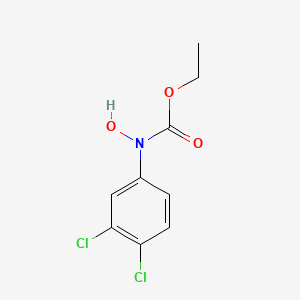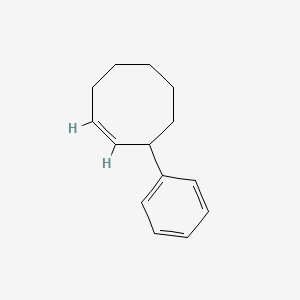
P-Tolyl triphenylmethyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Tolyl triphenylmethyl sulfone: is an organic compound with the molecular formula C26H22O2S It is a sulfone derivative, characterized by the presence of a sulfonyl functional group attached to a p-tolyl group and a triphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: P-Tolyl triphenylmethyl sulfone can be synthesized through several methods. One common approach involves the oxidation of p-tolyl triphenylmethylhydrazo sulfone using oxidizing agents such as mercury(II) oxide or potassium permanganate . The reaction conditions typically involve moderate temperatures and controlled addition of the oxidizing agent to ensure complete conversion to the desired sulfone product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using similar oxidizing agents. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: P-Tolyl triphenylmethyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-tolyl triphenylmethylazo sulfone.
Substitution: It can participate in Friedel–Crafts sulfonylation reactions, where it acts as a sulfonylating agent.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
P-Tolyl triphenylmethyl sulfone has several applications in scientific research:
Mechanism of Action
The mechanism of action of p-tolyl triphenylmethyl sulfone involves its ability to act as a sulfonylating agent in chemical reactions. The sulfonyl group can participate in electrophilic aromatic substitution reactions, where it attaches to aromatic rings, forming stable sulfone derivatives. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
P-Tolyl triphenylmethyl sulfone can be compared with other similar compounds, such as:
- Phenyl p-tolyl sulfone
- Cyclohexyl p-tolyl sulfone
- 4-Chlorophenyl p-tolyl sulfone
- 4-Fluorophenyl p-tolyl sulfone
- Hexadecyl p-tolyl sulfone
- Bromomethyl p-tolyl sulfone
- Pentyl p-tolyl sulfone
- Butyl p-tolyl sulfone
These compounds share the sulfonyl functional group but differ in the substituents attached to the sulfonyl group. This compound is unique due to the presence of both p-tolyl and triphenylmethyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
82875-96-5 |
|---|---|
Molecular Formula |
C26H22O2S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-methyl-4-tritylsulfonylbenzene |
InChI |
InChI=1S/C26H22O2S/c1-21-17-19-25(20-18-21)29(27,28)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI Key |
DGPUSUIIDRLHAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)





![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)
![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)


![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)
